molecular formula C14H21BFNO2 B8486762 2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B8486762
M. Wt: 265.13 g/mol
InChI Key: YYYCEGSQJDOCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C14H21BFNO2 and its molecular weight is 265.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21BFNO2

Molecular Weight

265.13 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,1-6H3

InChI Key

YYYCEGSQJDOCMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (474 mg, 2 mmol), K2CO3 (828 mg, 6 mmol), and MeI (710 mg, 5 mmol) in DMF (10 mL), was stirred at 100° C. overnight. Then it was cooled and extracted by EA/H2O, the organic layer was combined, washed by brine, dried over anhydrous Na2SO4, and concentrated to give the crude compound in 93% yield. MS (m/z): 266 (M+H)+.
Quantity
474 mg
Type
reactant
Reaction Step One
Name
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
93%

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